![molecular formula C8H14N2O B2820773 1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2567503-92-6](/img/structure/B2820773.png)
1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,3-disubstituted ureas containing a bicyclic lipophilic group, has been reported. These compounds were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% . Another synthetic approach to unsymmetrical 1,3-disubstituted ureas involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole .Scientific Research Applications
Asymmetric Synthesis
The molecule has been utilized in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions. These derivatives are synthesized from chiral iminium ions and cyclopentadiene, yielding cycloadducts with significant diastereoselectivity, highlighting its potential in producing chiral building blocks for medicinal chemistry H. Waldmann, M. Braun, 1991.
Aromatase Inhibitory Activity
It has also been employed in the synthesis of compounds for evaluating their in vitro inhibition of human placental aromatase, an enzyme crucial in the biosynthesis of estrogens. Novel achiral and chiral azabicyclo compounds displayed potent enzyme-inhibiting activity, indicating their potential as therapeutic agents for hormone-dependent cancers J. Staněk, A. Alder, D. Belluš, A. Bhatnagar, A. Häusler, K. Schieweck, 1991.
Nucleoside Analogues Synthesis
The molecule serves as a versatile intermediate in the synthesis of cyclopentyl carbocyclic nucleosides, including 2-deoxy-, 3-deoxy-, and ara- cyclopentyl carbocyclic nucleosides. Its utility in efficient short syntheses of carbocyclic thymidine showcases its versatility in nucleoside analogues development, which are crucial in antiviral and anticancer research Belen M. Dominguez, P. Cullis, 1999.
properties
IUPAC Name |
1-(aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-2-3-8(4-7,5-9)10-6(7)11/h2-5,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJLWHTOZCSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(NC2=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2820691.png)

![N-(3-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2820694.png)
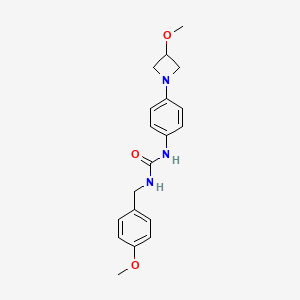
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2820697.png)
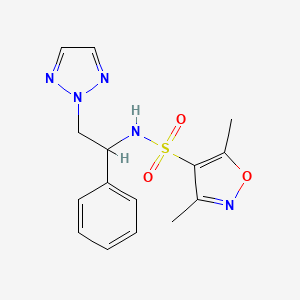
![(4-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2820703.png)
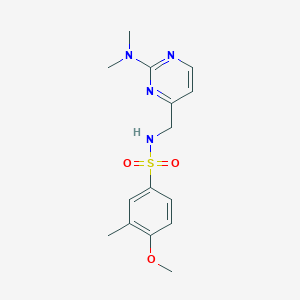
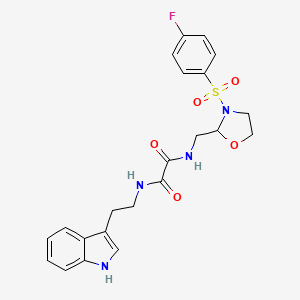
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2820708.png)

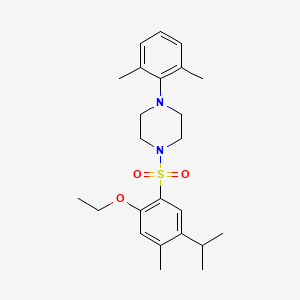
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2820712.png)